3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-3-12(9-15-5-1)11-18-8-7-17-14(18)13-4-2-6-16-10-13;;;/h1,3,5,7-9,13,16H,2,4,6,10-11H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZJSFZVEYMEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Construction of the Imidazole-Piperidine Intermediate
Step 1: Synthesis of 2-Substituted Imidazole Derivatives
- The imidazole core is typically synthesized via Debus–Radziszewski or Debus–Radziszewski-like methods, involving the condensation of glyoxal, ammonia or amines, and aldehydes under acidic or basic conditions.
- For the specific substitution at the 2-position with a piperidin-3-yl group, a nucleophilic substitution or alkylation approach is employed, using a suitable piperidine derivative with a reactive leaving group.
Step 2: Functionalization of Piperidine
- The piperidine ring can be functionalized at the 3-position with reactive groups (e.g., halides, nitriles) to facilitate subsequent linkage.
Linking the Imidazole and Piperidine to Pyridine
Step 3: Alkylation of Pyridine
- The pyridine core is activated, often via methylation or alkylation at the 3-position, using reagents like methyl halides or alkyl chlorides .
- The imidazole-piperidine intermediate is then coupled to the pyridine ring through nucleophilic substitution or condensation reactions , forming a stable bond.
Step 4: Salt Formation
- The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in aqueous or alcoholic media, followed by crystallization to obtain the trihydrochloride form.
Specific Preparation Data and Conditions
| Step | Reagents | Conditions | Remarks |
|---|---|---|---|
| Imidazole synthesis | Glyoxal, ammonia, aldehyde | Reflux, acid/base catalysis | Yields vary; purification by recrystallization |
| Piperidine functionalization | Piperidine derivatives | Nucleophilic substitution, reflux | Ensures substitution at desired position |
| Linkage to pyridine | Methyl halides, alkylating agents | Room temperature to reflux | Controlled addition to prevent polyalkylation |
| Salt formation | Hydrochloric acid | Aqueous, room temperature | Crystallization of trihydrochloride salt |
Data Tables of Synthesis Parameters
| Parameter | Typical Range | Reference/Notes |
|---|---|---|
| Reaction temperature | 20°C – 100°C | Varies by step; reflux often used |
| Reaction time | 2 – 24 hours | Dependent on step and scale |
| Yield of intermediates | 50% – 85% | Optimized via purification |
| Purity | >95% | Achieved through recrystallization and chromatography |
Research Findings and Optimization Strategies
- Catalytic conditions such as acid catalysis for imidazole ring formation improve yields.
- Use of protecting groups on the piperidine nitrogen can prevent side reactions during linkage steps.
- Solvent choice (e.g., ethanol, acetonitrile, DMF) influences reaction rate and purity.
- Purification techniques like column chromatography, recrystallization, and lyophilization are employed to achieve high purity suitable for pharmacological testing.
Notes on Variations and Challenges
- The synthesis route may vary depending on the specific substitution pattern on the imidazole or piperidine rings.
- Controlling regioselectivity during alkylation is critical to avoid formation of positional isomers.
- The final salt form (trihydrochloride) is obtained through controlled acidification, ensuring stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring, in particular, is known for its ability to coordinate with metal ions, which can be crucial in enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs
Key analogs include:
Key Observations :
- The trihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogs like A438079, which require DMSO for dissolution .
- Unlike PPADS, which contains sulfonic acid groups for enhanced receptor binding, the target compound’s imidazole-piperidine side chain may favor interactions with hydrophobic receptor pockets .
Functional Analogs (Purinergic Receptor Modulators)
The compound’s imidazole and pyridine motifs align with ligands targeting ATP-gated P2X receptors or G protein-coupled P2Y receptors. Functional comparisons include:
Key Observations :
- The target compound’s lack of published receptor affinity or selectivity data limits direct functional comparisons.
- Unlike MRS2179, which is a nucleotide derivative, the target compound’s non-nucleotide structure may reduce off-target effects on P2Y receptors .
Research Implications and Limitations
- Availability : The discontinued status of the compound restricts its use in contemporary studies, necessitating reliance on analogs like A438079 or AZ10606120 for purinergic receptor research .
- Pharmacological Gaps : Absence of binding or efficacy data hinders mechanistic insights. Structural modeling or in vitro screening could clarify its target profile.
- Advantages : The trihydrochloride salt form may offer formulation benefits over neutral analogs in aqueous experimental systems.
Biologische Aktivität
3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17Cl3N4
- Molecular Weight : 314.66 g/mol
The compound features a pyridine core substituted with a piperidine and imidazole moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Pyridine Ring : Achieved through cyclization reactions.
- Introduction of the Imidazole Group : This step often utilizes coupling reagents to facilitate the reaction with imidazole derivatives.
- Final Functionalization : The compound is then purified and characterized using techniques such as NMR and mass spectrometry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:
- Enzymes : It may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptors : The compound could bind to neurotransmitter receptors, influencing signaling pathways.
Pharmacological Applications
Research indicates several potential applications:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine exhibit significant antibacterial properties against pathogens like Klebsiella pneumoniae and Escherichia coli .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy .
- Neuroprotective Effects : Some studies indicate that imidazole-containing compounds can protect neuronal cells from oxidative stress .
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Klebsiella pneumoniae | 4 | |
| Antibacterial | Escherichia coli | 4 | |
| Cytotoxicity | Cancer Cell Lines | Varies | |
| Neuroprotection | Neuronal Cells | Varies |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of piperidine derivatives found that certain modifications enhanced their activity against gram-negative bacteria, indicating that structural variations can significantly impact biological outcomes .
- Cytotoxicity Assessment : Research on related compounds revealed promising cytotoxic effects against breast cancer cell lines, suggesting that further exploration could lead to the development of novel anticancer agents .
Q & A
Q. What are the standard synthetic routes and analytical methods for 3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling between pyridine and imidazole-piperidine precursors under acidic or basic conditions. For example, imidazole derivatives are often synthesized via cyclization of aldehydes with amines, followed by alkylation or amidation. The final trihydrochloride salt is formed by treating the free base with HCl.
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Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures.
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Characterization : Confirm structure via -/-NMR (peaks for pyridine, imidazole, and piperidine protons), high-resolution mass spectrometry (HRMS) for molecular ion verification, and elemental analysis for chloride content.
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References : Similar protocols for related hydrochlorides are detailed in .
Table 1 : Key Physicochemical Properties
Q. How should researchers handle stability and solubility challenges during experimental workflows?
- Methodological Answer :
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify degradation products via HPLC. Store lyophilized powder under inert gas (argon) to prevent hygroscopic degradation .
- Solubility : Pre-dissolve in DMSO (10 mM stock) for in vitro assays. For aqueous buffers (e.g., PBS), use sonication or co-solvents (≤5% acetonitrile) to avoid precipitation .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict biological activity of this compound?
- Methodological Answer :
- Reaction Design : Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., imidazole cyclization). Software like Gaussian or ORCA can identify optimal reaction pathways and catalysts .
- Biological Prediction : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen against targets like kinase enzymes or GPCRs. Validate predictions with in vitro binding assays (e.g., SPR or fluorescence polarization) .
- Example Workflow :
Simulate ligand-protein interactions using cryo-EM or X-ray crystallography data.
Compare binding affinities with structural analogs (e.g., piperidine-imidazole derivatives) to establish SAR .
Q. How to resolve contradictions in observed biological activity across assay platforms?
- Methodological Answer :
- Assay Validation : Replicate results in orthogonal assays (e.g., cell-based vs. enzymatic assays). For cytotoxicity discrepancies, check for off-target effects via kinome profiling or transcriptomics.
- Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural features (e.g., logP, hydrogen-bond donors) with activity. Use tools like SIMCA or R packages for modeling .
- Case Study : A related compound showed conflicting IC values in kinase assays due to buffer pH variations. Standardizing assay conditions (pH 7.4, 1 mM DTT) resolved inconsistencies .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer :
-
Process Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and reaction time. Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation) .
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By-Product Removal : Employ preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) or fractional crystallization. For persistent impurities, introduce scavenger resins (e.g., trisamine for HCl removal) .
Table 2 : Common Analytical Parameters for Quality Control
Parameter Method Acceptance Criteria Purity HPLC (UV 254 nm) ≥95% peak area Residual Solvents GC-FID Meets ICH Q3C guidelines Counterion Stoichiometry Ion chromatography Cl: 3.0–3.2 eq
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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